molecular formula C15H17N3O4 B11124186 3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11124186
M. Wt: 303.31 g/mol
InChI Key: GZKYTDRHGDDKTN-UHFFFAOYSA-N
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Description

3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features a morpholine ring and a benzodiazepine core

Preparation Methods

The synthesis of 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves a multi-step process. One common method includes the reaction of a benzodiazepine derivative with a morpholine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazepine core can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anti-cancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzodiazepine core allow it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives and morpholine-containing molecules. For example:

Compared to these compounds, 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific combination of a morpholine ring and a benzodiazepine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C15H17N3O4/c19-13(18-5-7-22-8-6-18)9-12-15(21)16-11-4-2-1-3-10(11)14(20)17-12/h1-4,12H,5-9H2,(H,16,21)(H,17,20)

InChI Key

GZKYTDRHGDDKTN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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